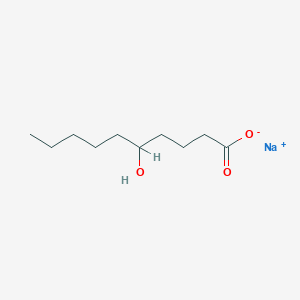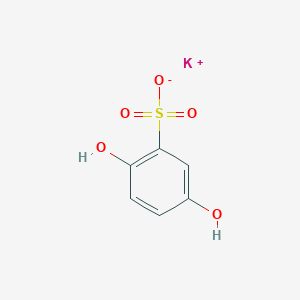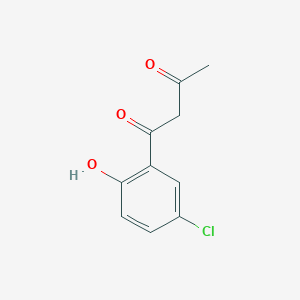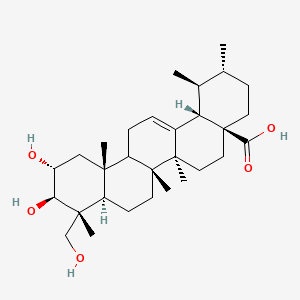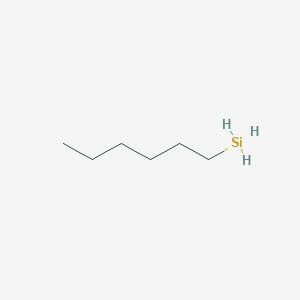
hexylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . Hexylsilane is primarily used as an intermediate in organic synthesis and has applications in various fields, including material science and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylsilane can be synthesized through the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds as follows: [ \text{C6H13Br} + \text{SiH4} \rightarrow \text{C6H16Si} + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Reduction: Acts as a reducing agent in redox reactions.
Substitution: Reacts with halides to form new organosilicon compounds.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.
Reduction: Commonly uses reagents like lithium aluminum hydride.
Substitution: Often involves halides such as bromides or chlorides.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Forms silanes with reduced oxidation states.
Substitution: Generates new organosilicon compounds with different substituents
Scientific Research Applications
Hexylsilane has a wide range of applications in scientific research:
Mechanism of Action
Hexylsilane exerts its effects through various mechanisms depending on the application:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, facilitated by metal catalysts.
Reduction: Acts as a hydride donor, reducing other compounds by transferring hydrogen atoms.
Surface Modification: Alters the surface properties of materials, enhancing their compatibility and functionality in different environments.
Comparison with Similar Compounds
Hexylsilane can be compared with other similar organosilicon compounds such as:
- Phenylsilane
- Triphenylsilane
- Diphenylsilane
- Octadecylsilane
- Methylphenylsilane
- Triethylsilane
- Dimethylphenylsilane
- Triethoxysilane
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its moderate chain length allows for a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Properties
IUPAC Name |
hexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUMTNPIYCTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102742-23-4 |
Source


|
| Details | Compound: Silane, hexyl-, homopolymer | |
| Record name | Silane, hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-14-6 |
Source


|
| Record name | Hexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
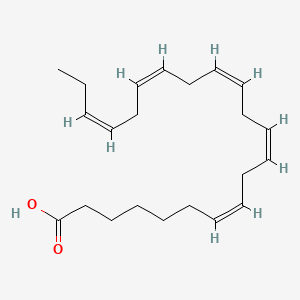

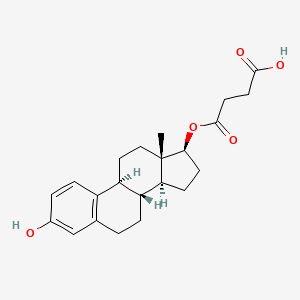
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
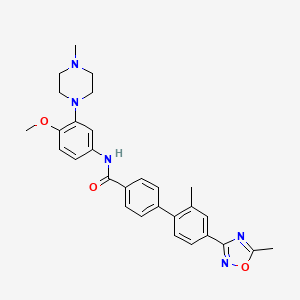
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B7803447.png)
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
